molecular formula C14H11BF3NO3 B2650742 2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid CAS No. 2304635-75-2

2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid

Cat. No.: B2650742
CAS No.: 2304635-75-2
M. Wt: 309.05
InChI Key: UEKLJVKFHIDUJV-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)benzamido]phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and an amido group

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-(trifluoromethyl)benzoic acid with an appropriate amine to form the corresponding amide.

    Borylation: The amide is then subjected to borylation using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functionality to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Comparison with Similar Compounds

Uniqueness: 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid is unique due to the presence of both the trifluoromethyl and amido groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high reactivity and specificity.

Properties

IUPAC Name

[2-[[3-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO3/c16-14(17,18)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)15(21)22/h1-8,21-22H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKLJVKFHIDUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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